![molecular formula C23H20FNO3 B2826908 N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide CAS No. 1797024-08-8](/img/structure/B2826908.png)
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and a xanthene core. Xanthene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the methoxyethyl chain: The methoxyethyl chain can be attached through an alkylation reaction using an appropriate alkylating agent.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic conditions.
Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Hydrolysis: Carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.
Fluorescence Imaging: Xanthene derivatives are known for their fluorescent properties, making this compound useful in fluorescence imaging and diagnostic applications.
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Biological Studies: The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the methoxyethyl chain contribute to the compound’s binding affinity and selectivity towards these targets. The xanthene core may also play a role in the compound’s overall biological activity by influencing its physicochemical properties and cellular uptake.
Comparaison Avec Des Composés Similaires
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring, which may affect its binding affinity and biological activity.
N-[2-(3-chlorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may influence its reactivity and interactions with molecular targets.
N-[2-(3-fluorophenyl)-2-ethoxyethyl]-9H-xanthene-9-carboxamide: This compound has an ethoxyethyl chain instead of a methoxyethyl chain, which may affect its solubility and pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3/c1-27-21(15-7-6-8-16(24)13-15)14-25-23(26)22-17-9-2-4-11-19(17)28-20-12-5-3-10-18(20)22/h2-13,21-22H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDQNXWMDSCBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)
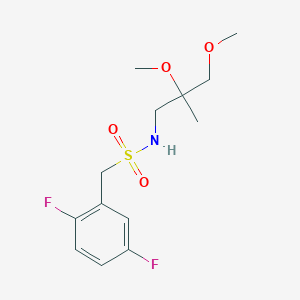
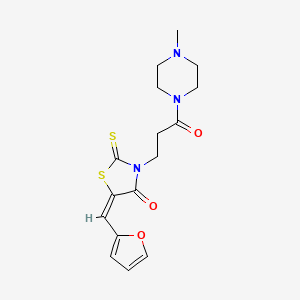

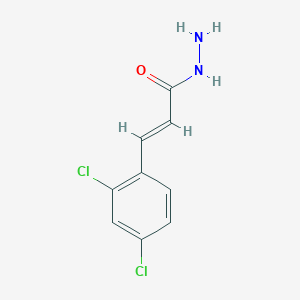
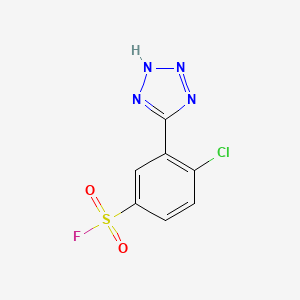
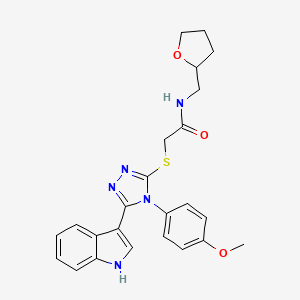
![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)
![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)
![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)



![N'-(2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2826848.png)
